Sigma-2 Receptor Affinity Compared to High-Potency Sigma-2 Agonist CM764
1-[2-(2-Methoxyphenoxy)ethyl]pyrrolidine exhibits a sigma-2 receptor binding affinity (Ki) of 90 nM in rat PC12 cells, which is approximately 26-fold weaker than the potent sigma-2 agonist CM764 (Ki = 3.5 nM) [1]. This substantial difference in affinity positions the compound as a moderate-affinity ligand suitable for studies where high potency is not required or could be confounding, such as in certain functional selectivity assays or when investigating off-target effects.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | CM764: Ki = 3.5 nM |
| Quantified Difference | ~26-fold lower affinity (i.e., higher Ki) for the target compound |
| Conditions | Target compound: rat PC12 cells; CM764: recombinant human sigma-2 receptor expressed in HEK293 cells |
Why This Matters
This quantitative difference in sigma-2 affinity enables researchers to select a tool compound with appropriate potency for their specific experimental paradigm, avoiding the potential confounding effects of ultra-high potency ligands.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Binding affinity to sigma 2 receptor in rat PC12 cells. View Source
